2-amino-6-benzyl-7-methyl-5-oxo-4-[4-(propan-2-yl)phenyl]-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
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Overview
Description
2-amino-6-benzyl-7-methyl-5-oxo-4-[4-(propan-2-yl)phenyl]-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a complex organic compound that belongs to the class of pyrano[3,2-c]pyridine derivatives This compound is characterized by its unique structure, which includes a pyridine ring fused with a pyran ring, and various functional groups such as amino, benzyl, methyl, and carbonitrile
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6-benzyl-7-methyl-5-oxo-4-[4-(propan-2-yl)phenyl]-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile typically involves multi-component reactions. One common method involves the condensation of 4-hydroxyquinolin-2(1H)-one, aldehydes, and malononitrile in the presence of a suitable catalyst under reflux conditions. The reaction is carried out in ethanol, and the product is obtained in high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-amino-6-benzyl-7-methyl-5-oxo-4-[4-(propan-2-yl)phenyl]-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrano[3,2-c]pyridine derivatives.
Scientific Research Applications
2-amino-6-benzyl-7-methyl-5-oxo-4-[4-(propan-2-yl)phenyl]-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its diverse biological activities.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-amino-6-benzyl-7-methyl-5-oxo-4-[4-(propan-2-yl)phenyl]-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole nucleus, such as indole-3-acetic acid, share some structural similarities and biological activities.
Imidazole Derivatives: Compounds like imidazole and its derivatives also exhibit diverse chemical and biological properties.
Pyridazine Derivatives: These compounds, such as pyridazinone derivatives, have similar heterocyclic structures and biological activities.
Uniqueness
2-amino-6-benzyl-7-methyl-5-oxo-4-[4-(propan-2-yl)phenyl]-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is unique due to its specific combination of functional groups and fused ring structure
Properties
Molecular Formula |
C26H25N3O2 |
---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
2-amino-6-benzyl-7-methyl-5-oxo-4-(4-propan-2-ylphenyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile |
InChI |
InChI=1S/C26H25N3O2/c1-16(2)19-9-11-20(12-10-19)23-21(14-27)25(28)31-22-13-17(3)29(26(30)24(22)23)15-18-7-5-4-6-8-18/h4-13,16,23H,15,28H2,1-3H3 |
InChI Key |
QVLFWDJEXJYZOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(C=C3)C(C)C)C(=O)N1CC4=CC=CC=C4 |
Origin of Product |
United States |
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